

# Application Notes and Protocols for MAPTAM Cell Loading in Primary Neurons

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## Compound of Interest

Compound Name: **MAPTAM**  
Cat. No.: **B171192**

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## Introduction

Monitoring intracellular calcium ( $[Ca^{2+}]_i$ ) dynamics is crucial for understanding neuronal function and pathophysiology. **MAPTAM** (Mono-Amino-Propargyl-TAMRA) is a fluorescent calcium indicator designed for the sensitive detection of intracellular calcium changes. As an acetoxymethyl (AM) ester, **MAPTAM** is cell-permeant and, once inside the cell, is hydrolyzed by intracellular esterases, trapping the fluorescent indicator. This document provides a detailed protocol for loading primary neurons with **MAPTAM** AM for subsequent calcium imaging studies.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **MAPTAM** cell loading protocol in primary neurons. These values are recommendations and may require optimization for specific experimental conditions and primary neuron types.

Parameter	Recommended Value	Notes
MAPTAM AM Stock Solution	1-5 mM in anhydrous DMSO	Prepare fresh and protect from light and moisture.
Pluronic F-127 Stock Solution	20% (w/v) in anhydrous DMSO	Aids in the dispersion of the AM ester in aqueous loading buffer.
Final MAPTAM AM Concentration	1-5 $\mu$ M	Start with 1 $\mu$ M and optimize as needed.[1][2]
Final Pluronic F-127 Concentration	0.02-0.04%	Helps prevent dye aggregation and improves loading efficiency.[1]
Loading Buffer	Physiological saline (e.g., HBSS, Tyrode's solution)	Should be free of phenol red and serum.
Incubation Temperature	37°C	Optimal for neuronal viability and enzyme activity.
Incubation Time	30-60 minutes	Longer incubation times may be necessary for some neuronal types.[1]
De-esterification Time	30 minutes	Allows for complete hydrolysis of the AM ester by intracellular esterases.
De-esterification Temperature	Room Temperature (20-25°C)	
Excitation Wavelength ( $\lambda_{ex}$ )	~550 nm	Optimal for TAMRA fluorophore.
Emission Wavelength ( $\lambda_{em}$ )	~580 nm	Optimal for TAMRA fluorophore.[1]

## Experimental Protocols

### Materials

- **MAPTAM AM** (acetoxyethyl ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127
- Primary neuronal culture grown on glass coverslips or imaging plates
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)
- Probenecid (optional)
- Microcentrifuge tubes
- Pipettes and tips
- Incubator (37°C, 5% CO<sub>2</sub>)
- Fluorescence microscope with appropriate filter sets for TAMRA

## Stock Solution Preparation

- **MAPTAM AM Stock Solution (1 mM):** Prepare a 1 mM stock solution of **MAPTAM AM** in anhydrous DMSO. For example, dissolve 50 µg of **MAPTAM AM** in the appropriate volume of DMSO. Vortex briefly to ensure complete dissolution. Store in small aliquots at -20°C, protected from light and moisture.
- **Pluronic F-127 Stock Solution (20% w/v):** Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO. This solution can be stored at room temperature.

## MAPTAM Loading Protocol for Primary Neurons

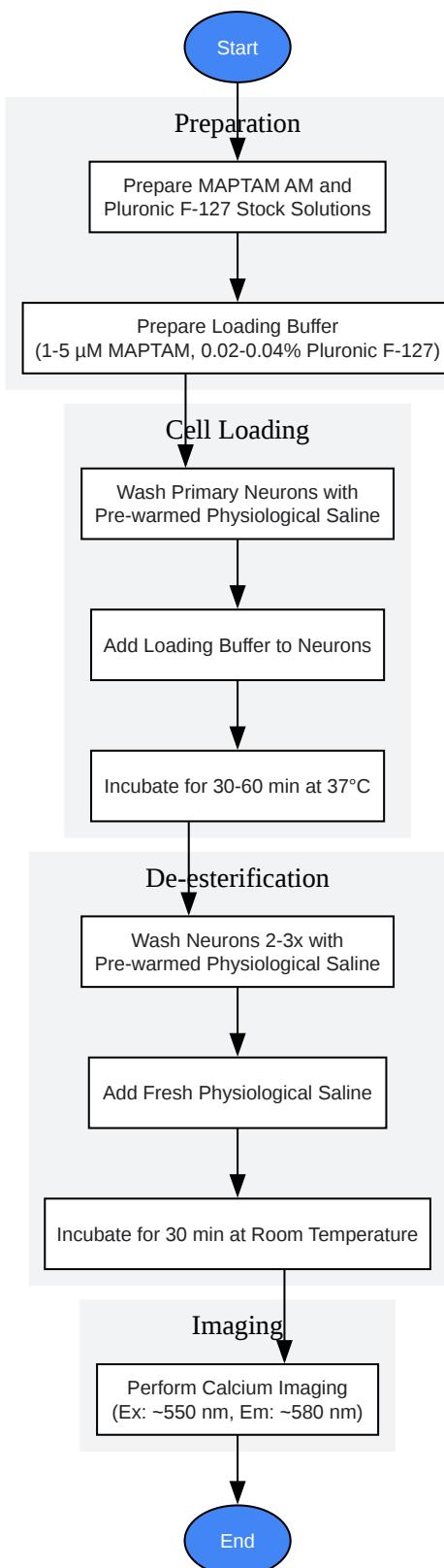
- Prepare Loading Buffer:
  - Warm the physiological saline (e.g., HBSS) to 37°C.
  - For each well or coverslip to be loaded, prepare the required volume of loading buffer.

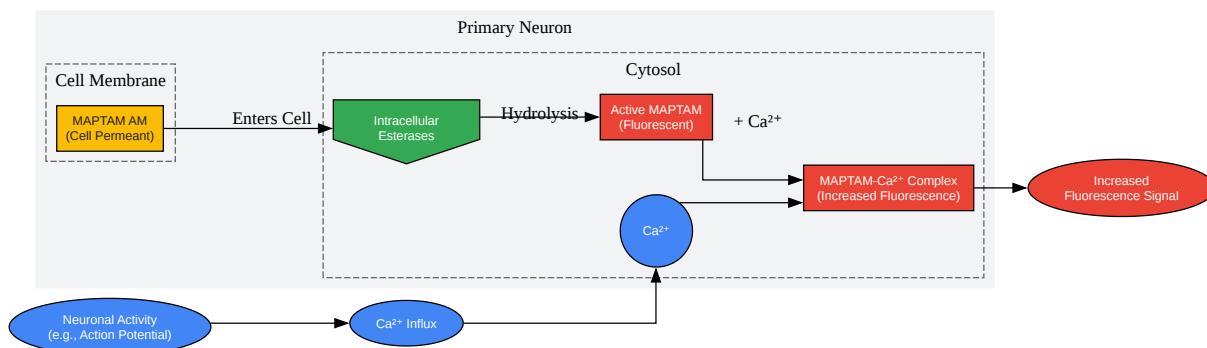
- To a microcentrifuge tube, add an equal volume of the 1 mM **MAPTAM** AM stock solution and the 20% Pluronic F-127 stock solution. For example, mix 1  $\mu$ L of 1 mM **MAPTAM** AM with 1  $\mu$ L of 20% Pluronic F-127. Vortex briefly.
- Dilute this mixture into the pre-warmed physiological saline to achieve the desired final **MAPTAM** AM concentration (e.g., 1-5  $\mu$ M). For a final concentration of 1  $\mu$ M in 1 mL of buffer, add 1  $\mu$ L of the **MAPTAM**/Pluronic mixture.[\[1\]](#)[\[2\]](#)
- (Optional): To reduce the leakage of the de-esterified indicator from the cells, the organic anion-transport inhibitor probenecid may be added to the loading buffer at a final concentration of 1-2.5 mM.

- Cell Loading:
  - Aspirate the culture medium from the primary neurons.
  - Gently wash the neurons once with the pre-warmed physiological saline.
  - Add the prepared loading buffer to the neurons, ensuring the cells are completely covered.
  - Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[\[1\]](#) Protect the cells from light during incubation. The optimal incubation time may need to be determined empirically for different neuronal preparations.
- De-esterification:
  - After incubation, aspirate the loading buffer.
  - Wash the neurons gently two to three times with pre-warmed physiological saline to remove any extracellular dye.
  - Add fresh pre-warmed physiological saline to the neurons.
  - Incubate the cells for an additional 30 minutes at room temperature in the dark. This allows for the complete de-esterification of the **MAPTAM** AM by intracellular esterases, trapping the active form of the dye within the cells.
- Imaging:

- The neurons are now loaded and ready for calcium imaging.
- Mount the coverslip onto an imaging chamber or place the imaging plate on the microscope stage.
- Excite the loaded cells at approximately 550 nm and record the emission at around 580 nm.
- Changes in intracellular calcium concentration will be reflected by changes in the fluorescence intensity of **MAPTAM**.

## Visualizations





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## References

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